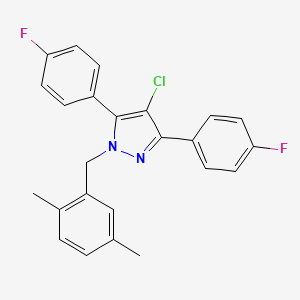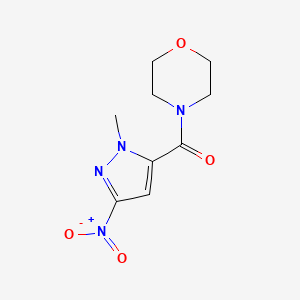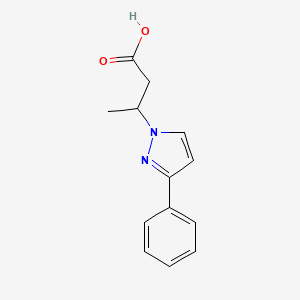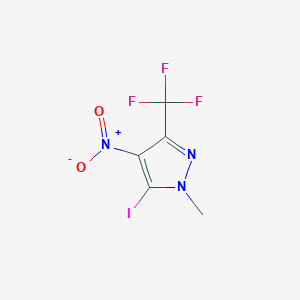
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 2,5-dimethylbenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired pyrazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluorophenyl positions.
Scientific Research Applications
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 4-chloro-1-(2,5-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluorophenyl groups, along with the dimethylbenzyl moiety, provides a distinct profile that sets it apart from similar compounds.
Properties
Molecular Formula |
C24H19ClF2N2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-chloro-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C24H19ClF2N2/c1-15-3-4-16(2)19(13-15)14-29-24(18-7-11-21(27)12-8-18)22(25)23(28-29)17-5-9-20(26)10-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
JJQMPAGKNMQWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10910102.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910110.png)

![5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10910119.png)

![6-Cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10910122.png)
![[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol](/img/structure/B10910126.png)
![4-chloro-2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B10910128.png)
methanone](/img/structure/B10910132.png)
![5-bromo-N'-[(E)-(2-propoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B10910138.png)
![1,3,6-trimethyl-N'-[(2E)-1-(5-methyl-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10910149.png)
![4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10910158.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910159.png)
